molecular formula C16H15NO3 B7728356 N-(4-Acetylphenyl)-3-(5-methylfuran-2-yl)acrylamide

N-(4-Acetylphenyl)-3-(5-methylfuran-2-yl)acrylamide

Cat. No.: B7728356
M. Wt: 269.29 g/mol
InChI Key: BBGUDPSCRDUGGE-MDZDMXLPSA-N
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Description

N-(4-Acetylphenyl)-3-(5-methylfuran-2-yl)acrylamide is an organic compound that features both aromatic and heterocyclic moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-3-(5-methylfuran-2-yl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-acetylphenylamine and 5-methylfuran-2-carboxylic acid.

    Amide Bond Formation: The carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with 4-acetylphenylamine to form the amide bond.

    Aldol Condensation: The resulting amide undergoes an aldol condensation with an appropriate aldehyde to form the acrylamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-3-(5-methylfuran-2-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-Acetylphenyl)-3-(5-methylfuran-2-yl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be incorporated into polymers to enhance their properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-3-(5-methylfuran-2-yl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Acetylphenyl)-3-(2-furyl)acrylamide: Similar structure but with a different substitution on the furan ring.

    N-(4-Acetylphenyl)-3-(5-methylthiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-(4-Acetylphenyl)-3-(5-methylfuran-2-yl)acrylamide is unique due to the presence of both the acetylphenyl and methylfuran moieties, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-3-8-15(20-11)9-10-16(19)17-14-6-4-13(5-7-14)12(2)18/h3-10H,1-2H3,(H,17,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGUDPSCRDUGGE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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